1-Amino-2-[(2-hydroxyethyl)amino]-4-[(3-methylphenyl)amino]anthracene-9,10-dione
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Overview
Description
1-AMINO-2-[(2-HYDROXYETHYL)AMINO]-4-(3-TOLUIDINO)ANTHRA-9,10-QUINONE is a complex organic compound known for its vibrant color and unique chemical properties. This compound is part of the anthraquinone family, which is widely used in dyes and pigments due to its intense coloration and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-2-[(2-HYDROXYETHYL)AMINO]-4-(3-TOLUIDINO)ANTHRA-9,10-QUINONE typically involves multiple steps, starting with the preparation of the anthraquinone core. This core is then functionalized with amino and hydroxyethylamino groups through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
1-AMINO-2-[(2-HYDROXYETHYL)AMINO]-4-(3-TOLUIDINO)ANTHRA-9,10-QUINONE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and hydroxyethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals.
Scientific Research Applications
1-AMINO-2-[(2-HYDROXYETHYL)AMINO]-4-(3-TOLUIDINO)ANTHRA-9,10-QUINONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biological stain due to its intense coloration.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 1-AMINO-2-[(2-HYDROXYETHYL)AMINO]-4-(3-TOLUIDINO)ANTHRA-9,10-QUINONE involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death. These properties make it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 1-AMINO-2-[(2-HYDROXYETHYL)AMINO]-4-(3-METHYLANILINO)ANTHRA-9,10-QUINONE
- 1-AMINO-2-[(2-HYDROXYETHYL)AMINO]-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE
Uniqueness
1-AMINO-2-[(2-HYDROXYETHYL)AMINO]-4-(3-TOLUIDINO)ANTHRA-9,10-QUINONE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino and hydroxyethylamino groups enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C23H21N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-amino-2-(2-hydroxyethylamino)-4-(3-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C23H21N3O3/c1-13-5-4-6-14(11-13)26-17-12-18(25-9-10-27)21(24)20-19(17)22(28)15-7-2-3-8-16(15)23(20)29/h2-8,11-12,25-27H,9-10,24H2,1H3 |
InChI Key |
NJWCQYAUNRELFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)NCCO |
Origin of Product |
United States |
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